molecular formula C5H9BrO3 B14736530 trans-2-Bromomethyl-1,3-dioxolane-4-methanol CAS No. 6204-43-9

trans-2-Bromomethyl-1,3-dioxolane-4-methanol

Cat. No.: B14736530
CAS No.: 6204-43-9
M. Wt: 197.03 g/mol
InChI Key: ZSLVLMWYSIERCN-RFZPGFLSSA-N
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Description

trans-2-Bromomethyl-1,3-dioxolane-4-methanol: is an organic compound with the molecular formula C5H9BrO3 It is a brominated derivative of dioxolane, featuring a bromomethyl group and a hydroxymethyl group attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted dioxolanes can be formed.

    Oxidation Products: Oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids.

    Reduction Products: Reduction can lead to the formation of alcohols or other reduced derivatives.

Mechanism of Action

The mechanism of action of trans-2-Bromomethyl-1,3-dioxolane-4-methanol involves its reactivity as a brominated compound. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The hydroxymethyl group can participate in oxidation and reduction reactions, further diversifying the compound’s reactivity. These reactions are facilitated by the dioxolane ring, which stabilizes the intermediate species formed during the reactions .

Comparison with Similar Compounds

Uniqueness: trans-2-Bromomethyl-1,3-dioxolane-4-methanol is unique due to the presence of both bromomethyl and hydroxymethyl groups, which provide a combination of reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable compound in synthetic organic chemistry and industrial applications.

Properties

CAS No.

6204-43-9

Molecular Formula

C5H9BrO3

Molecular Weight

197.03 g/mol

IUPAC Name

[(2R,4R)-2-(bromomethyl)-1,3-dioxolan-4-yl]methanol

InChI

InChI=1S/C5H9BrO3/c6-1-5-8-3-4(2-7)9-5/h4-5,7H,1-3H2/t4-,5-/m1/s1

InChI Key

ZSLVLMWYSIERCN-RFZPGFLSSA-N

Isomeric SMILES

C1[C@H](O[C@@H](O1)CBr)CO

Canonical SMILES

C1C(OC(O1)CBr)CO

Origin of Product

United States

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